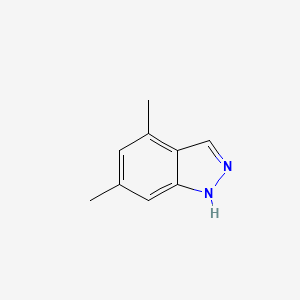

4,6-dimethyl-1H-indazole

Description

BenchChem offers high-quality 4,6-dimethyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-dimethyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-3-7(2)8-5-10-11-9(8)4-6/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOIRKZANCKXOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=NNC2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578493 | |

| Record name | 4,6-Dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43120-31-6 | |

| Record name | 4,6-Dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,6-dimethyl-1H-indazole

This guide provides a comprehensive overview of the synthesis and characterization of 4,6-dimethyl-1H-indazole, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. The indazole scaffold is a privileged structure in medicinal chemistry, and understanding the synthesis and properties of its derivatives is crucial for the development of novel therapeutic agents.[1] This document outlines a validated synthetic pathway, details the underlying chemical principles, and provides a thorough guide to the characterization of the target molecule.

Introduction and Significance

Indazoles are bicyclic heterocyclic aromatic organic compounds consisting of the fusion of a benzene ring and a pyrazole ring. The 1H-indazole tautomer is generally more stable than the 2H-indazole form.[2] The unique structural and electronic properties of the indazole nucleus make it a versatile scaffold for the design of biologically active molecules. Derivatives of indazole have shown a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The strategic placement of methyl groups at the 4 and 6 positions of the indazole ring can significantly influence its physicochemical properties and biological activity, making 4,6-dimethyl-1H-indazole a valuable compound for further derivatization and screening in drug discovery programs.

Retrosynthetic Analysis and Synthetic Strategy

A logical and efficient synthetic route to 4,6-dimethyl-1H-indazole commences from the readily available starting material, 3,5-dimethylaniline. The retrosynthetic analysis reveals a pathway that involves the sequential introduction and transformation of functional groups to construct the target indazole ring system.

The forward synthesis, therefore, involves four key transformations:

-

Diazotization and Cyanation (Sandmeyer Reaction): Conversion of 3,5-dimethylaniline to 3,5-dimethylbenzonitrile.

-

Nitration: Regioselective introduction of a nitro group at the 2-position of 3,5-dimethylbenzonitrile.

-

Reduction: Conversion of the nitro group to an amino group to yield 2-amino-3,5-dimethylbenzonitrile.

-

Cyclization: Intramolecular ring closure of the ortho-amino benzonitrile to form the indazole ring.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the synthesis of 4,6-dimethyl-1H-indazole.

Synthesis of 3,5-dimethylbenzonitrile from 3,5-dimethylaniline

The initial step involves the conversion of the amino group of 3,5-dimethylaniline into a nitrile group via a Sandmeyer reaction. This classic transformation proceeds through a diazonium salt intermediate.[3]

Protocol:

-

Diazotization:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 3,5-dimethylaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and sodium cyanide (1.2 eq.) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction, monitoring for the cessation of nitrogen gas evolution.

-

Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

Synthesis of 2-nitro-3,5-dimethylbenzonitrile

The next step is the regioselective nitration of 3,5-dimethylbenzonitrile. The directing effects of the methyl and cyano groups favor the introduction of the nitro group at the 2-position.

Protocol:

-

In a round-bottom flask, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C.

-

Slowly add 3,5-dimethylbenzonitrile (1.0 eq.) to the cold nitrating mixture with constant stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Recrystallize the crude 2-nitro-3,5-dimethylbenzonitrile from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Synthesis of 2-amino-3,5-dimethylbenzonitrile

The reduction of the nitro group to an amino group is a critical step in preparing the precursor for cyclization.

Protocol:

-

In a flask, suspend 2-nitro-3,5-dimethylbenzonitrile (1.0 eq.) in a mixture of ethanol and water.

-

Add iron powder (excess) and a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux with vigorous stirring for several hours until the reaction is complete (monitored by TLC).

-

Filter the hot reaction mixture through a pad of celite to remove the iron salts, washing the filter cake with hot ethanol.

-

Combine the filtrates and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 2-amino-3,5-dimethylbenzonitrile.

Synthesis of 4,6-dimethyl-1H-indazole

The final step is the cyclization of 2-amino-3,5-dimethylbenzonitrile to form the indazole ring. This can be achieved through diazotization followed by intramolecular cyclization.

Protocol:

-

Dissolve 2-amino-3,5-dimethylbenzonitrile (1.0 eq.) in glacial acetic acid and cool the solution to 0-5 °C.

-

Add a solution of sodium nitrite (1.0 eq.) in a minimal amount of water dropwise, keeping the temperature below 10 °C.

-

After the addition, allow the mixture to stir at low temperature for a short period and then warm to room temperature.

-

The reaction progress can be monitored by TLC.

-

Once the reaction is complete, pour the mixture into water and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 4,6-dimethyl-1H-indazole by column chromatography on silica gel or recrystallization.

Characterization

Thorough characterization of the synthesized 4,6-dimethyl-1H-indazole is essential to confirm its identity, purity, and structure. The following spectroscopic techniques are employed for this purpose.

Spectroscopic Data Summary

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the N-H proton, and the two methyl groups. |

| ¹³C NMR | Resonances for the aromatic carbons and the two methyl carbons. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), and C=C/C=N stretching of the heterocyclic ring. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of 4,6-dimethyl-1H-indazole (C₉H₁₀N₂) and characteristic fragmentation patterns. |

Detailed Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. For 4,6-dimethyl-1H-indazole, the expected signals are:

-

A broad singlet for the N-H proton (chemical shift can vary depending on solvent and concentration).

-

Singlets for the aromatic protons at positions 3, 5, and 7.

-

Two singlets for the methyl groups at positions 4 and 6.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. The expected resonances for 4,6-dimethyl-1H-indazole include:

-

Signals for the seven carbons of the indazole ring system.

-

Two signals for the two methyl carbons.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key absorption bands for 4,6-dimethyl-1H-indazole are anticipated in the following regions:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching of the methyl groups.

-

~1620 cm⁻¹: C=N stretching of the indazole ring.

-

~1590, 1480 cm⁻¹: C=C stretching of the aromatic ring.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 4,6-dimethyl-1H-indazole (molecular formula C₉H₁₀N₂), the expected molecular ion peak [M]⁺ would be at m/z 146. The fragmentation pattern would likely involve the loss of methyl groups and cleavage of the pyrazole ring.

Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

3,5-Dimethylaniline: Toxic and a suspected carcinogen.

-

Sodium Nitrite: Oxidizer and toxic.

-

Cyanides (Copper(I) Cyanide, Sodium Cyanide): Highly toxic. Handle with extreme care and have an appropriate quenching agent (e.g., bleach solution) readily available.

-

Nitrating Mixture (Nitric Acid, Sulfuric Acid): Highly corrosive.

-

Iron Powder: Flammable solid.

-

Organic Solvents: Flammable and may have associated health risks.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This technical guide has detailed a robust and logical synthetic pathway for the preparation of 4,6-dimethyl-1H-indazole from 3,5-dimethylaniline. The multi-step synthesis involves well-established chemical transformations, and the guide provides the necessary protocols for each step. Furthermore, a comprehensive overview of the analytical techniques required for the thorough characterization of the final product has been presented. This information is intended to be a valuable resource for researchers and scientists engaged in the synthesis of novel indazole derivatives for applications in drug discovery and development.

References

-

Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

-

PubMed Central. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

-

ResearchGate. (2016, April 7). 13 C NMR of indazoles. Retrieved from [Link]

-

Fritz Haber Institute. (n.d.). An infrared spectroscopic study of protonated and cationic indazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Interpretation of IR spectrum of compound 1N1a. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Indazole. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-indazole hydrochloride. Retrieved from [Link]

Sources

- 1. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Spectroscopic Profile of 4,6-dimethyl-1H-indazole: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4,6-dimethyl-1H-indazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. In the absence of readily available experimental spectra in peer-reviewed literature, this guide utilizes high-quality predicted data, offering a robust framework for the identification and characterization of 4,6-dimethyl-1H-indazole.

Introduction to 4,6-dimethyl-1H-indazole

Indazoles are a class of heterocyclic aromatic organic compounds consisting of a fused benzene and pyrazole ring.[1] They exist in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer generally being more thermodynamically stable.[2] Indazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[3] 4,6-dimethyl-1H-indazole, a member of this family, presents a specific substitution pattern that influences its electronic and structural properties, which are in turn reflected in its spectroscopic signatures. Understanding these spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. For 4,6-dimethyl-1H-indazole, both ¹H and ¹³C NMR are essential for structural elucidation.

Theoretical Principles of NMR

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin to align with or against an applied magnetic field. The energy difference between these spin states corresponds to a specific radiofrequency, and the absorption of this energy gives rise to an NMR signal. The precise resonance frequency, or chemical shift (δ), of a nucleus is highly sensitive to its local electronic environment, providing a unique fingerprint of its position within the molecular structure.

Experimental Protocol for NMR Data Acquisition

The following is a general protocol for acquiring NMR spectra of a solid organic compound like 4,6-dimethyl-1H-indazole:

-

Sample Preparation:

-

Dissolve 5-25 mg of the solid sample in approximately 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[4]

-

Ensure the sample is fully dissolved. If solid particles remain, filter the solution through a pipette with a cotton or glass wool plug directly into a clean NMR tube.

-

The final volume of the solution in the NMR tube should be approximately 0.6-0.7 mL.[5]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.[1]

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.[6][7]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Predicted NMR Data and Interpretation

The following ¹H and ¹³C NMR data for 4,6-dimethyl-1H-indazole have been generated using a reputable online NMR prediction tool. These predicted values provide a strong basis for spectral interpretation.

¹H NMR (Predicted)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | br s | 1H | N-H |

| ~7.8 | s | 1H | H3 |

| ~7.2 | s | 1H | H5 |

| ~6.9 | s | 1H | H7 |

| ~2.5 | s | 3H | 4-CH₃ |

| ~2.4 | s | 3H | 6-CH₃ |

Interpretation of Predicted ¹H NMR Spectrum:

-

The broad singlet at approximately 10.5 ppm is characteristic of the N-H proton of the indazole ring. Its broadness is due to quadrupole broadening and potential chemical exchange.

-

The three singlets in the aromatic region (~6.9-7.8 ppm) correspond to the three protons on the benzene ring (H3, H5, and H7). The absence of splitting indicates no adjacent protons.

-

The two singlets in the aliphatic region (~2.4-2.5 ppm) are assigned to the two methyl groups at positions 4 and 6.

¹³C NMR (Predicted)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~140 | C7a |

| ~135 | C3a |

| ~133 | C6 |

| ~130 | C4 |

| ~125 | C3 |

| ~120 | C5 |

| ~110 | C7 |

| ~22 | 6-CH₃ |

| ~18 | 4-CH₃ |

Interpretation of Predicted ¹³C NMR Spectrum:

-

The predicted spectrum shows nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

-

The downfield signals (~110-140 ppm) are characteristic of the aromatic carbons of the indazole ring system.[8][9]

-

The upfield signals at approximately 18 and 22 ppm are assigned to the carbons of the two methyl groups.

Caption: Predicted NMR assignments for 4,6-dimethyl-1H-indazole.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Theoretical Principles of IR Spectroscopy

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds (e.g., stretching and bending). The frequency of absorption is determined by the bond strength and the masses of the bonded atoms. An IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed as wavenumber, cm⁻¹), and the presence of characteristic absorption bands can be used to identify functional groups.[10]

Experimental Protocol for IR Data Acquisition

For a solid sample like 4,6-dimethyl-1H-indazole, the following Attenuated Total Reflectance (ATR) or KBr pellet method can be used:

ATR-FTIR Method:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.[11][12]

KBr Pellet Method:

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.[3][13]

Predicted IR Data and Interpretation

The following are predicted characteristic IR absorption bands for 4,6-dimethyl-1H-indazole.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3150-3000 | Medium, Broad | N-H stretch |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (CH₃) |

| ~1620 | Medium | C=N stretch (indazole ring) |

| ~1590, 1480 | Strong | C=C stretch (aromatic ring) |

| ~1450 | Medium | CH₃ bend |

| ~850-800 | Strong | Aromatic C-H out-of-plane bend |

Interpretation of Predicted IR Spectrum:

-

The broad absorption in the region of 3150-3000 cm⁻¹ is characteristic of the N-H stretching vibration of the indazole ring.[14][15]

-

Absorptions around 3000 cm⁻¹ are attributed to the C-H stretching of the aromatic ring.

-

The bands in the 2950-2850 cm⁻¹ range correspond to the C-H stretching of the methyl groups.

-

The C=N and C=C stretching vibrations of the indazole ring are expected in the 1620-1480 cm⁻¹ region.[10][16]

-

The out-of-plane C-H bending vibrations of the substituted benzene ring will give rise to strong absorptions in the fingerprint region (below 1000 cm⁻¹).

Caption: Key predicted IR functional group regions.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Theoretical Principles of Mass Spectrometry

In a typical mass spectrometer, a sample is first ionized. In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing the molecule to lose an electron and form a molecular ion (M⁺·).[17] This molecular ion is often energetically unstable and can fragment into smaller, charged fragments and neutral radicals.[18][19] The mass spectrometer then separates these ions based on their m/z ratio, and a detector measures the abundance of each ion. The resulting mass spectrum is a plot of ion abundance versus m/z.

Experimental Protocol for Mass Spectrometry Data Acquisition

The following is a general procedure for obtaining an EI mass spectrum of a solid organic compound:

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer. For a solid, this can be done using a direct insertion probe which is heated to vaporize the sample.[20][21]

-

Ionization: Ionize the sample molecules using a beam of 70 eV electrons.

-

Mass Analysis: Accelerate the resulting ions and separate them according to their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate the mass spectrum.

Predicted Mass Spectrum and Fragmentation

For 4,6-dimethyl-1H-indazole (C₉H₁₀N₂), the exact mass is 146.0844 g/mol .

Predicted Key Fragments in EI-MS:

| m/z | Predicted Fragment | Notes |

| 146 | [M]⁺· | Molecular ion |

| 145 | [M-H]⁺ | Loss of a hydrogen atom |

| 131 | [M-CH₃]⁺ | Loss of a methyl group |

| 117 | [M-N₂H]⁺ | Loss of diazomethane radical from a rearranged molecular ion |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in aromatic compounds |

Interpretation of Predicted Mass Spectrum:

-

The molecular ion peak (M⁺·) is expected at m/z 146, which corresponds to the molecular weight of the compound.

-

A peak at m/z 145 ([M-H]⁺) is common for aromatic compounds and results from the loss of a hydrogen atom.

-

The loss of a methyl group from the molecular ion would result in a fragment at m/z 131 ([M-CH₃]⁺) . This is a highly probable fragmentation pathway.[22][23]

-

Further fragmentation of the indazole ring can lead to other characteristic ions, such as the tropylium ion at m/z 91 .

Caption: Predicted fragmentation pathway.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 4,6-dimethyl-1H-indazole. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, serve as a valuable reference for the identification and structural confirmation of this compound. While predicted data offers a strong foundation, experimental verification remains the gold standard. The provided experimental protocols offer a clear methodology for researchers to obtain and confirm these spectroscopic properties.

References

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.

-

ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... [Download Table]. Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide on the Predicted ¹H and ¹³C NMR Shifts for 3,4-Dichloro-1H-indazole. Retrieved from a hypothetical BenchChem technical note.

-

ResearchGate. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids [Request PDF]. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

ResearchGate. (2016). 13 C NMR of indazoles. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

- Claramunt, R. M., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685.

-

The Royal Society of Chemistry. (2006). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]

-

University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... [Download Scientific Diagram]. Retrieved from [Link]

-

UniTechLink. (2023). Step-by-step Analysis of FTIR. Retrieved from [Link]

- Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400.

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Wikipedia. (n.d.). Indazole. Retrieved from [Link]

- Sayeeda, Z., et al. (2023). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 13(5), 633.

- Sayeeda, Z. (2023). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning (Master's thesis, University of Alberta).

-

Taylor & Francis Online. (n.d.). Vibrational Spectra of Indazole: Spectroscopy Letters. Retrieved from [Link]

-

Omnichrom. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

- BenchChem. (2025). A Technical Guide to 13C NMR Spectroscopy for Labeled Compounds. Retrieved from a hypothetical BenchChem technical note.

-

University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

- Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In NMR Spectroscopy in Pharmaceutical Analysis.

-

ResearchGate. (n.d.). Interpretation of IR spectrum of compound 1N2a [Download Scientific Diagram]. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

-

Lumen Learning. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]

-

ResearchGate. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Iowa State University. (n.d.). Mass Spectrometry Tutorial. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]

-

National Institutes of Health. (n.d.). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Emory University, Department of Chemistry. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

-

YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eng.uc.edu [eng.uc.edu]

- 4. How To [chem.rochester.edu]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. books.rsc.org [books.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. IR Absorption Table [webspectra.chem.ucla.edu]

- 17. Mass Spectrometry [www2.chemistry.msu.edu]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 20. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 21. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 22. researchgate.net [researchgate.net]

- 23. chem.libretexts.org [chem.libretexts.org]

4,6-Dimethyl-1H-indazole: A Comprehensive Technical Guide for Drug Discovery Professionals

Abstract: This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of 4,6-dimethyl-1H-indazole, a heterocyclic compound with significant potential in medicinal chemistry. This document details its structural characteristics, physicochemical parameters, spectroscopic data, and synthetic methodologies. Furthermore, it offers insights into its reactivity and applications in drug design, supported by authoritative scientific references, to serve as a vital resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Indazole Scaffold

Indazoles are a class of nitrogen-containing heterocyclic compounds featuring a bicyclic structure composed of a fused benzene and pyrazole ring.[1] This scaffold is of considerable interest in drug discovery due to the diverse pharmacological activities exhibited by its derivatives, including anti-tumor, anti-inflammatory, and antimicrobial properties.[2][3] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form.[1][2] Strategic substitution on the indazole core allows for the modulation of its physicochemical properties to optimize drug-like characteristics. The presence of methyl groups, as in 4,6-dimethyl-1H-indazole, can significantly influence lipophilicity, metabolic stability, and binding interactions with biological targets.

Physicochemical Properties of 4,6-Dimethyl-1H-indazole

A thorough understanding of a compound's physicochemical properties is fundamental for predicting its pharmacokinetic and pharmacodynamic behavior.

Core Molecular Data

| Property | Value |

| Molecular Formula | C₁₀H₁₁N |

| Molecular Weight | 145.20 g/mol |

| IUPAC Name | 4,6-dimethyl-1H-indazole |

| CAS Number | 43120-31-6 |

| Canonical SMILES | CC1=CC2=C(C=C1)C=CN2 |

| InChI Key | InChI=1S/C10H11N/c1-7-4-9-6-11-5-8(2)3-7/h3-6,11H,1-2H3 |

Data sourced from publicly available chemical databases.

Diagram 1: Chemical Structure of 4,6-dimethyl-1H-indazole

Caption: 2D structure of 4,6-dimethyl-1H-indazole.

Key Physical and Chemical Parameters

| Property | Value/Description |

| Melting Point | Not explicitly available in search results. |

| Boiling Point | Not explicitly available in search results. |

| Solubility | Expected to have low aqueous solubility, with higher solubility in organic solvents like DMSO and methanol. |

| pKa | The indazole nucleus has both a weakly acidic N-H proton and a weakly basic nitrogen atom.[3] |

| LogP | The calculated LogP (octanol-water partition coefficient) for the related 4,6-dimethyl-1H-indole is 2.78.[4] This suggests moderate lipophilicity for 4,6-dimethyl-1H-indazole. |

Expert Insight for Drug Development: The moderate lipophilicity suggested by the LogP value is often a desirable trait for drug candidates, as it can facilitate cell membrane permeability. However, the anticipated low aqueous solubility may present challenges for formulation and oral bioavailability. Salt formation, by targeting either the acidic or basic nitrogen, is a common strategy to enhance the solubility of indazole-containing compounds.

Spectroscopic and Analytical Characterization

Comprehensive spectroscopic analysis is crucial for the unambiguous identification and purity assessment of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy.[5]

-

¹H NMR: The proton NMR spectrum of 4,6-dimethyl-1H-indazole is expected to show distinct signals for the aromatic protons, the two methyl groups, and the N-H proton. The chemical shifts of the aromatic protons will be influenced by the electron-donating effects of the methyl groups. The methyl protons will appear as singlets, likely in the upfield region of the spectrum. The N-H proton typically appears as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals corresponding to the ten carbon atoms of the molecule. The chemical shifts of the aromatic carbons will provide information about the substitution pattern, while the methyl carbons will resonate at characteristic upfield positions.

Mass Spectrometry (MS).[5]

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. For 4,6-dimethyl-1H-indazole, the expected exact mass of the molecular ion [M+H]⁺ would be approximately 147.1073, corresponding to the formula C₁₀H₁₂N₂⁺.

Infrared (IR) Spectroscopy.[5][6]

The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands for 4,6-dimethyl-1H-indazole include:

-

N-H stretch: A broad band typically in the 3100-3500 cm⁻¹ region.

-

C-H stretch (aromatic and aliphatic): Multiple bands in the 2850-3100 cm⁻¹ region.

-

C=C and C=N stretching vibrations: In the 1400-1600 cm⁻¹ region, characteristic of the aromatic rings.

Diagram 2: Analytical Workflow for Structural Elucidation

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]

- 4. chemscene.com [chemscene.com]

Crystal structure analysis of 4,6-dimethyl-1H-indazole

An In-Depth Technical Guide to the Crystal Structure Analysis of 4,6-Dimethyl-1H-Indazole

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities ranging from anti-inflammatory to anticancer.[1][2] The precise three-dimensional arrangement of atoms and intermolecular interactions, determined through single-crystal X-ray diffraction, is paramount for understanding structure-activity relationships (SAR) and guiding rational drug design. This technical guide presents a comprehensive, field-proven methodology for the synthesis, characterization, and definitive crystal structure analysis of 4,6-dimethyl-1H-indazole. While a public crystal structure for this specific derivative is not available, this document provides an authoritative blueprint for its elucidation, drawing upon established protocols for analogous compounds. We detail the causality behind experimental choices, from synthetic strategy to crystallization screening and final structural refinement, providing a self-validating framework for researchers.

Introduction: The Significance of the Indazole Moiety

Indazoles are bicyclic heterocyclic aromatic compounds composed of a benzene ring fused to a pyrazole ring.[3][4] This structural motif is of immense pharmacological importance, appearing in numerous FDA-approved drugs and clinical candidates.[2][5] Notable examples include the anti-inflammatory drug Bendazac and the anti-emetic Granisetron.[2][4] The therapeutic versatility of indazole derivatives stems from their ability to act as "privileged scaffolds," capable of engaging a wide array of biological targets, particularly protein kinases, through various non-covalent interactions.[1][6]

The substitution pattern on the indazole core profoundly influences its physicochemical properties and biological activity. The addition of methyl groups, as in 4,6-dimethyl-1H-indazole, can enhance binding affinity by occupying hydrophobic pockets in a target protein and can modulate metabolic stability. A definitive understanding of its solid-state structure is therefore a critical prerequisite for its application in drug development, impacting everything from polymorph screening to computational docking studies.

Part I: Synthesis and Spectroscopic Confirmation

The first phase of structural analysis is the unambiguous synthesis and characterization of the target compound. The chosen synthetic route must be robust and yield high-purity material suitable for crystallization.

Proposed Synthetic Pathway

A common and effective method for constructing the 1H-indazole core involves the cyclization of a substituted o-toluidine derivative. The workflow below outlines a plausible and well-precedented route.[7][8]

Sources

- 1. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole - Wikipedia [en.wikipedia.org]

- 4. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Indazole synthesis [organic-chemistry.org]

A Technical Guide to the Annular Tautomerism of 4,6-Dimethyl-1H-Indazole: Characterization and Implications for Drug Development

Abstract: The indazole scaffold is a cornerstone of modern medicinal chemistry, integral to numerous therapeutic agents.[1][2] The biological efficacy of these compounds is profoundly influenced by their tautomeric state, which dictates their physicochemical properties and molecular interactions. This guide provides an in-depth analysis of the annular tautomerism in 4,6-dimethyl-1H-indazole, a representative substituted indazole. We will explore the structural nuances of the predominant 1H- and 2H-tautomers, detail the experimental and computational methodologies for their elucidation, and discuss the critical implications of this phenomenon for drug design and development professionals.

Introduction: The Significance of Tautomerism in Indazole Scaffolds

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a fundamental concept in chemistry.[3] In the realm of nitrogen-containing heterocycles, prototropic tautomerism—the relocation of a proton—is particularly prevalent and consequential.[4][5] The indazole ring system, a fusion of benzene and pyrazole, is a privileged scaffold in drug discovery, appearing in FDA-approved drugs such as axitinib and niraparib.[6] A critical feature of this scaffold is its capacity to exist in different tautomeric forms, primarily the 1H- and 2H-indazoles.[7][8]

The 1H-indazole tautomer, possessing a benzenoid structure, is generally the thermodynamically more stable and predominant form.[1][9] In contrast, the 2H-indazole tautomer has a quinonoid character and is typically higher in energy.[7][10] The energy difference between these forms is often modest, with the 1H-tautomer being more stable by approximately 3.6 to 5.3 kcal/mol in the gas phase.[9][11] This delicate energy balance means that the tautomeric equilibrium can be significantly influenced by factors such as substitution patterns, solvent polarity, and temperature, directly impacting a molecule's biological activity.[8] Understanding and controlling this equilibrium is therefore a paramount concern for medicinal chemists.

The Tautomeric Landscape of 4,6-Dimethyl-1H-Indazole

The introduction of methyl groups at the 4- and 6-positions of the indazole core influences the electronic distribution within the aromatic system. However, for most substitution patterns, the 1H tautomer remains the favored form.[12] The primary equilibrium for 4,6-dimethyl-indazole is between the 1H and 2H forms, as depicted below. The 3H-tautomer is significantly less stable and rarely observed.[8][9]

Caption: Integrated workflow for tautomer analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomeric equilibria in solution. [10][13]Specific nuclei (¹H, ¹³C, and ¹⁵N) provide distinct chemical shifts and coupling constants that act as fingerprints for each tautomer.

Expert Rationale: The key diagnostic signals are the N-H proton and the carbons of the pyrazole ring (C3, C7a). In the 1H-tautomer, the N1-H proton is highly deshielded due to its acidic nature and participation in the aromatic system. The chemical shifts of C3 and C7a are also significantly different between the two isomers due to the altered electronic structure (benzenoid vs. quinonoid). [10][14] Table 1: Predicted Comparative NMR and UV-Vis Data for 4,6-Dimethyl-Indazole Tautomers

| Parameter | 1H-Tautomer (Predicted) | 2H-Tautomer (Predicted) | Rationale |

|---|---|---|---|

| ¹H NMR (ppm, DMSO-d₆) | |||

| N-H | ~13.0 (broad s) | ~11.0 (broad s) | N1-H in 1H-indazoles is typically more deshielded. [15] |

| H-3 | ~8.1 (s) | ~8.5 (s) | H-3 in 2H-isomers is often downfield due to the quinonoid system. [16] |

| H-5 | ~7.3 (s) | ~7.0 (d) | Changes in aromaticity affect shielding. |

| H-7 | ~7.6 (s) | ~7.8 (d) | Proximity to N-H and altered ring currents cause shifts. |

| ¹³C NMR (ppm, DMSO-d₆) | |||

| C-3 | ~135 | ~145 | C-3 is significantly deshielded in the 2H-tautomer. [12] |

| C-7a | ~140 | ~125 | C-7a (bridgehead) is more shielded in the 2H-tautomer. [12] |

| UV-Vis (nm, EtOH) |

| λ_max | ~290-300 | ~310-330 | The extended conjugation of the quinonoid system in the 2H-tautomer typically results in a bathochromic (red) shift. [16][17]|

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of 4,6-dimethyl-indazole in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Rationale: DMSO-d₆ is a good choice as it can solubilize a wide range of compounds and its residual proton signal does not typically interfere with key aromatic signals.

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) on a high-field NMR spectrometer (≥400 MHz). Rationale: High-field magnets provide better signal dispersion, which is crucial for resolving closely spaced signals in aromatic systems. 2D experiments are essential for unambiguous assignment of all proton and carbon signals.

-

Low-Temperature Study (Optional): If proton exchange is rapid at room temperature, acquire spectra at lower temperatures (e.g., -40 °C) to potentially slow the interconversion and observe signals for both tautomers.

-

Data Analysis: Integrate proton signals to determine the relative ratio of tautomers if both are present and in slow exchange. Compare chemical shifts with literature values for known 1H- and 2H-indazoles to assign the predominant form. [14][18]

UV-Visible Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. Because the 1H- (benzenoid) and 2H- (quinonoid) tautomers have different π-electron systems, they exhibit distinct absorption spectra. [16]This technique is particularly useful for studying solvent effects on the tautomeric equilibrium. [19][17] Experimental Protocol: Solvent Effect Analysis via UV-Vis

-

Stock Solution: Prepare a concentrated stock solution of 4,6-dimethyl-indazole in a non-polar solvent like cyclohexane.

-

Serial Dilutions: Create a series of solutions with identical concentrations in a range of solvents of varying polarity (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water).

-

Spectrum Acquisition: Record the UV-Vis spectrum for each solution from 200 to 400 nm using a dual-beam spectrophotometer.

-

Analysis: Compare the λ_max values and the overall spectral shape across the different solvents. A significant shift in λ_max or the appearance of new absorption bands with increasing solvent polarity can indicate a shift in the tautomeric equilibrium. [19]

Single-Crystal X-ray Crystallography

X-ray crystallography provides the definitive, unambiguous structure of a molecule in the solid state. [20][21]It allows for precise measurement of bond lengths and angles, confirming the position of the N-H proton and the overall geometry.

Expert Rationale: While considered the "gold standard" for structural elucidation, it is crucial to recognize that the crystal structure represents the lowest energy conformation in the solid state. [21]This may not reflect the tautomeric equilibrium present in solution, where the molecule is solvated and has greater conformational freedom. Therefore, crystallographic data must be complemented with solution-state studies like NMR.

Experimental Protocol: X-ray Crystallography

-

Crystallization: Grow high-quality single crystals of 4,6-dimethyl-indazole. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion). [21]2. Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam. [20]3. Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain the final atomic coordinates, bond lengths, and angles.

-

Analysis: Visualize the resulting structure to confirm the position of the N-H proton, thereby identifying the tautomer present in the crystal lattice.

Computational Approaches in Tautomerism Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers. [11]These methods can calculate the electronic energy (ΔE) and Gibbs free energy (ΔG) of each tautomer, providing a theoretical estimate of the equilibrium constant.

Expert Rationale: Calculations in the gas phase provide the intrinsic relative stability of the tautomers. To better correlate with experimental solution-state data, it is essential to incorporate a solvent model (e.g., Polarizable Continuum Model, PCM) to account for the effects of the solvent's dielectric constant. [11][22] Table 2: Representative Theoretical Relative Energies for Indazole Tautomers

| Method/Basis Set | Phase | Energy Metric | 1H-Indazole | 2H-Indazole | ΔE / ΔG (kcal/mol) | Reference |

|---|---|---|---|---|---|---|

| MP2/6-31G* | Gas | Energy | 0.0 | +3.6 | 3.6 | [9] |

| B3LYP/6-31G* | Gas | Energy | 0.0 | +5.1 | 5.1 | [23] |

| MP2/cc-pVTZ | Gas | Energy | 0.0 | +3.3 | 3.3 | [11]|

Note: Values are for the parent indazole molecule. The presence of dimethyl groups would slightly alter these values, but the trend of the 1H-tautomer being more stable is expected to hold.

Implications for Drug Design and Development

The tautomeric state of an indazole derivative is not an academic curiosity; it is a critical determinant of its drug-like properties:

-

Receptor Binding: Tautomers present different hydrogen bond donor/acceptor patterns. The 1H-tautomer has a hydrogen bond donor at N1 and an acceptor at N2, while the 2H-tautomer has a donor at N2 and an acceptor at N1. A change in the dominant tautomer can fundamentally alter how a molecule fits into a protein's binding pocket, potentially abolishing its activity.

-

Physicochemical Properties: Tautomerism influences key properties like pKa, lipophilicity (logP), and solubility. The 2H-tautomer is generally more polar and a stronger base than the 1H-tautomer. [9]These differences can significantly affect a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Intellectual Property: Different tautomers can be considered distinct chemical entities, which has important implications for patent law and the protection of novel chemical matter.

Conclusion

The annular tautomerism of 4,6-dimethyl-1H-indazole, like other substituted indazoles, is a delicate equilibrium primarily between the more stable 1H-benzenoid form and the less stable 2H-quinonoid form. A comprehensive understanding of this equilibrium is essential for researchers in drug development. By employing a synergistic combination of high-resolution NMR spectroscopy for solution-state analysis, UV-Vis spectroscopy for studying environmental effects, X-ray crystallography for solid-state confirmation, and computational chemistry for theoretical prediction, scientists can fully characterize the tautomeric landscape of any indazole-based compound. This detailed characterization enables the rational design of molecules with optimized physicochemical properties and predictable biological activity, ultimately leading to the development of safer and more effective medicines.

References

-

Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b - ResearchGate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022). Drug Development Research. Retrieved January 17, 2026, from [Link]

-

The two tautomers of indazole, with atom numbering. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

The tautomers of indazole, as well as 1H- and 2H-indazoles-derived potential pharmaceuticals. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. (n.d.). ScienceDirect. Retrieved January 17, 2026, from [Link]

-

Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Photochemical Conversion of Indazoles into Benzimidazoles. (2023). Angewandte Chemie International Edition. Retrieved January 17, 2026, from [Link]

-

The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Theoretical estimation of the annular tautomerism of indazoles. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Supporting Information. (2007). Wiley-VCH. Retrieved January 17, 2026, from [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

-

Importance of Indazole against Neurological Disorders. (2022). Current Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

-

Importance of Indazole against Neurological Disorders. (n.d.). Bentham Science. Retrieved January 17, 2026, from [Link]

-

2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. (2019). The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]

-

Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. (n.d.). SlideShare. Retrieved January 17, 2026, from [Link]

-

Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2010). Molecules. Retrieved January 17, 2026, from [Link]

-

(PDF) 13 C NMR of indazoles. (2016). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Tautomer. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Tautomerism of heterocycles: Five-membered rings with one heteroatom. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

Prototropic tautomerism of heteroaromatic compounds. (1991). Heterocycles. Retrieved January 17, 2026, from [Link]

-

Tautomer. (n.d.). chemeurope.com. Retrieved January 17, 2026, from [Link]

-

Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. (2021). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved January 17, 2026, from [Link]

-

Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. (2006). The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochlor. (2022). American Chemical Society. Retrieved January 17, 2026, from [Link]

-

Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. (2022). The Journal of Physical Chemistry Letters. Retrieved January 17, 2026, from [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). Retrieved January 17, 2026, from [Link]

-

Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). Scientific Reports. Retrieved January 17, 2026, from [Link]

-

Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (2022). Current Pharmaceutical Design. Retrieved January 17, 2026, from [Link]

-

Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. (2023). MDPI. Retrieved January 17, 2026, from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2020). Molecules. Retrieved January 17, 2026, from [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Tautomer - Wikipedia [en.wikipedia.org]

- 5. Tautomer [chemeurope.com]

- 6. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 10. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 18. application.wiley-vch.de [application.wiley-vch.de]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4,6-dimethyl-1H-indazole: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 4,6-dimethyl-1H-indazole, a member of the pharmacologically significant indazole family of heterocyclic compounds. While specific research on this particular derivative is not extensively documented, this guide synthesizes information from the broader field of indazole chemistry to present its likely synthetic pathways, expected physicochemical and spectroscopic properties, and potential applications in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this and related indazole structures.

Introduction: The Indazole Scaffold in Medicinal Chemistry

Indazoles, bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring, are considered "privileged structures" in medicinal chemistry. This designation stems from their recurring presence in a multitude of biologically active molecules and approved pharmaceuticals. The indazole nucleus is a versatile scaffold, and its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, and notably, anti-cancer properties.

The substitution pattern on the indazole ring plays a crucial role in modulating the compound's physicochemical properties and biological activity. The introduction of methyl groups at the 4- and 6-positions of the 1H-indazole core, as in 4,6-dimethyl-1H-indazole, influences the molecule's steric and electronic characteristics, which in turn can affect its reactivity and interactions with biological targets. While a dedicated discovery paper for 4,6-dimethyl-1H-indazole is not prominent in the scientific literature, its significance lies in its potential as a key building block for the synthesis of more complex and potentially bioactive molecules.

Proposed Synthesis of 4,6-dimethyl-1H-indazole

A likely synthetic pathway to 4,6-dimethyl-1H-indazole would proceed via the diazotization and subsequent cyclization of a 2-amino-4,6-dimethyl-substituted benzene derivative. A key intermediate in this proposed synthesis is 2-amino-4,6-dimethylbenzaldehyde .

Synthesis of the Key Precursor: 2-amino-4,6-dimethylbenzaldehyde

The synthesis of this crucial aldehyde intermediate can be approached through several established organic chemistry transformations. A potential route is outlined below:

A Technical Guide to the Therapeutic Potential of 4,6-Dimethyl-1H-Indazole Derivatives

Abstract

The indazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds and FDA-approved drugs.[1][2] Its unique structure, consisting of a fused benzene and pyrazole ring, provides a versatile framework for designing therapeutic agents with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] This technical guide provides an in-depth analysis of the potential biological activities of 4,6-dimethyl-1H-indazole derivatives. While direct research on this specific substitution pattern is emerging, this document synthesizes data from closely related substituted indazoles to build a predictive framework for their therapeutic promise. We will explore key mechanisms of action, present relevant quantitative data, detail essential experimental protocols for validation, and discuss future directions for the development of these promising compounds.

Introduction: The Indazole Scaffold as a Privileged Structure

Indazole and its derivatives are a cornerstone in modern drug discovery. The bicyclic system features two nitrogen atoms, and it exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is thermodynamically more stable and is the predominant form in most biological and chemical contexts.[1][2] This stability, combined with the scaffold's ability to engage in various biological interactions, has led to its classification as a "privileged structure."

The therapeutic relevance of this scaffold is firmly established. Several clinically successful drugs incorporate the indazole core, including:

-

Pazopanib and Axitinib: Tyrosine kinase inhibitors approved for the treatment of renal cell carcinoma.[6][7]

-

Entrectinib: An inhibitor of ALK, ROS1, and TRK kinases used in solid tumors.[2][6]

-

Bendazac and Benzydamine: Non-steroidal anti-inflammatory drugs (NSAIDs).[2][5]

The biological activity of indazole derivatives is highly dependent on the substitution pattern on the bicyclic ring. Modifications at positions like C3, C4, C5, and C6 can profoundly influence potency, selectivity, and pharmacokinetic properties. This guide focuses on the potential of the 4,6-dimethyl substitution pattern, extrapolating from established research on related analogues to highlight its promise in oncology, inflammation, and infectious diseases.

Anticancer Activities: A Multi-Mechanistic Approach

Substituted indazoles have demonstrated potent anticancer effects through diverse mechanisms of action, making them a rich area for oncology research.[6][8]

Induction of Apoptosis via the Mitochondrial Pathway

A primary mechanism for the anticancer activity of many indazole derivatives is the induction of programmed cell death, or apoptosis.

Causality: The choice to investigate the mitochondrial (intrinsic) pathway of apoptosis stems from its central role in cellular life-and-death decisions, which is often dysregulated in cancer. By targeting this pathway, a compound can effectively eliminate malignant cells. Research on indazole derivative 2f revealed its ability to dose-dependently promote apoptosis in 4T1 breast cancer cells.[6][8] This was mechanistically linked to an increase in Reactive Oxygen Species (ROS) and a decrease in the mitochondrial membrane potential.[6][8] This mitochondrial distress triggers the release of pro-apoptotic factors by modulating the Bcl-2 family of proteins—specifically, by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[6][8][9] The resulting shift in the Bax/Bcl-2 ratio leads to the activation of executioner caspases, such as cleaved caspase-3, which dismantle the cell.[6][8]

Caption: Mitochondrial Apoptosis Pathway Induced by Indazole Derivatives.

Immunomodulatory Effects

A novel and highly promising anticancer strategy involves modulating the tumor microenvironment to enhance the host immune response. Certain 4,6-disubstituted-1H-indazole derivatives have been identified as inhibitors of Tryptophan-2,3-dioxygenase (TDO) and Indoleamine-2,3-dioxygenase 1 (IDO1).[2][10]

Causality: IDO1 and TDO are critical immune checkpoint enzymes that suppress T-cell activity by depleting tryptophan. Inhibiting these enzymes is a validated therapeutic strategy to "release the brakes" on the immune system. A derivative, HT-28 , not only inhibited TDO but also showed direct tumor-killing effects.[10] In vivo studies in a CT-26 mouse model demonstrated that HT-28 treatment reduced the expression of the immunosuppressive marker Foxp3 while enhancing the expression of CD8 (a marker for cytotoxic T-cells) and the pro-inflammatory cytokine TNF-α in the tumor tissue.[10] This suggests a dual-action mechanism of direct chemotherapy and immune system activation.

Inhibition of Cancer Cell Migration and Invasion

Metastasis is the primary cause of cancer-related mortality. The ability of indazole derivatives to disrupt this process is a key therapeutic feature. Treatment with compound 2f was shown to disrupt the migration and invasion of 4T1 cells.[6][8] This was associated with a reduction of Matrix Metalloproteinase-9 (MMP9), an enzyme crucial for degrading the extracellular matrix, and an increase in its natural inhibitor, TIMP2.[6][8]

Summary of Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative indazole derivatives against various human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| 2f | 4T1 | Breast Cancer | 0.23 - 1.15 | [6][8] |

| 6o | K562 | Chronic Myeloid Leukemia | 5.15 | [9][11][12] |

| 6o | A549 | Lung Cancer | >50 | [12] |

| 6o | PC-3 | Prostate Cancer | 21.6 | [12] |

| HT-28 | TDO Inhibition | (Enzymatic Assay) | 0.62 | [10] |

| HT-37 | IDO1 Inhibition | (Enzymatic Assay) | 0.91 | [10] |

Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a self-validating system for assessing the cytotoxic effects of a test compound.

Objective: To determine the concentration of a 4,6-dimethyl-1H-indazole derivative that inhibits the metabolic activity of cancer cells by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., K562, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment:

-

Prepare a stock solution of the test indazole derivative in DMSO.

-

Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).

-

Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound.

-

Controls: Include wells for:

-

Vehicle Control: Cells treated with the highest concentration of DMSO used for the test compound (e.g., 0.1%).

-

Positive Control: Cells treated with a known cytotoxic drug (e.g., 5-Fluorouracil).[12]

-

Untreated Control: Cells in medium only.

-

Blank: Medium only (no cells).

-

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals should become visible.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis:

-

Subtract the blank absorbance from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.

-

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Indazole derivatives, including the marketed drugs Bendazac and Benzydamine, are known for their anti-inflammatory properties.[2][5]

Causality: The primary mechanism for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for synthesizing pro-inflammatory prostaglandins. There are two main isoforms: COX-1 (constitutive, involved in housekeeping functions) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a desirable therapeutic goal to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition. Computational studies have evaluated 1H-indazole analogues as potent anti-inflammatory agents by docking them with the COX-2 enzyme.[13][14] These studies showed that derivatives with specific substitutions could achieve significant binding energies, indicating a high potential for COX-2 inhibition.[13][14] Further studies have shown that indazoles can also inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[15]

Caption: Inhibition of the COX-2 Inflammatory Pathway.

Antimicrobial Activity

The rise of multidrug-resistant (MDR) bacteria necessitates the development of new classes of antibiotics.[16] The indazole scaffold has emerged as a promising chemotype for this purpose.

Causality: The antimicrobial activity of indazoles stems from their ability to interfere with essential bacterial processes. The specific targets can vary, but the heterocyclic structure allows for interactions with bacterial enzymes or cellular structures. Studies have demonstrated the efficacy of indazole derivatives against a range of pathogens.

-

Antibacterial: 3-methyl-1H-indazole derivatives have shown activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[1] Other derivatives have shown inhibitory profiles against clinically relevant MDR strains of Staphylococcus and Enterococcus species, with some compounds achieving Minimum Inhibitory Concentration (MIC) values as low as 4 µg/mL.[16]

-

Antifungal: N-methyl-3-aryl indazoles have been found to be effective against the fungal strain Candida albicans.[4]

Summary of Antimicrobial Activity

| Compound Class | Organism | Activity Metric | Result | Reference |

| 3-methyl-1H-indazole | B. subtilis | Zone of Inhibition | 22 mm | [1] |

| 3-methyl-1H-indazole | E. coli | Zone of Inhibition | 46 mm | [1] |

| Pyrazoline/Indazole | S. aureus (MDR) | MIC | 4 µg/mL | [16] |

| Pyrazoline/Indazole | E. faecalis | MIC | 4 µg/mL | [16] |

| 4,5-dihydro-1H-indazole | S. typhimurium | MIC₅₀ | 3.85 mg/mL | [1] |

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a 4,6-dimethyl-1H-indazole derivative required to inhibit the visible growth of a specific bacterial strain.

Methodology:

-

Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., S. aureus) into Mueller-Hinton Broth (MHB). Incubate at 37°C until the culture reaches the logarithmic growth phase, corresponding to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.5 µg/mL).

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

-

Controls:

-

Growth Control: Wells with bacteria and MHB only (no compound).

-

Sterility Control: Wells with MHB only (no bacteria).

-

Positive Control: Wells with bacteria and a standard antibiotic (e.g., Ciprofloxacin).

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Data Interpretation: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring absorbance.

Synthesis Strategies